8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with significant potential in research applications. Its molecular formula is , and it has a molecular weight of approximately 441.55 g/mol. The compound is primarily characterized by its spirocyclic structure, which includes a triaza moiety and various functional groups that contribute to its chemical reactivity and biological activity.
The compound can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information on its properties and potential applications in scientific research. The purity of the compound is typically around 95%, making it suitable for various laboratory applications .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also classified as a sulfonamide due to the mesitylsulfonyl group, which enhances its solubility and reactivity in different chemical environments.
The synthesis of 8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including the formation of the spirocyclic framework and the introduction of the mesitylsulfonyl group.
Technical Details:
The molecular structure of 8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one features a spirocyclic arrangement with three nitrogen atoms incorporated into the ring system.
InChI=1S/C23H27N3O4S/c1-15-12-16(2)21(17(3)13-15)31(28,29)26-10-8-23(9-11-26)24-20(22(27)25-23)18-6-5-7-19(14-18)30-4/h5-7,12-14H,8-11H2,1-4H3,(H,25,27)
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC)
These structural representations provide insights into the spatial arrangement of atoms within the molecule and can be used for computational modeling and analysis.
The compound exhibits a variety of chemical reactivity due to its functional groups:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and minimize side reactions.
The mechanism of action for 8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is not fully elucidated but can be inferred based on its structural features:
Further studies are required to clarify the specific biological targets and pathways influenced by this compound.
The physical properties include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and specific heat capacity would require experimental determination.
8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has potential applications in various fields:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3